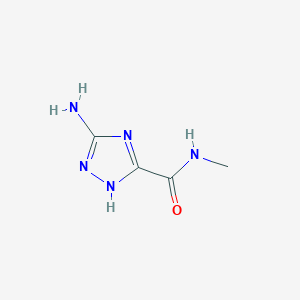
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that features a triazole ring with an amino group and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds such as 3-amino-1h-1,2,4-triazole are known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase .
Mode of Action
It’s worth noting that related compounds like 3-amino-1h-1,2,4-triazole act as competitive inhibitors .
Biochemical Pathways
Related compounds like 3-amino-1h-1,2,4-triazole are known to affect the histidine biosynthesis pathway .
Result of Action
Related compounds like 3-amino-1h-1,2,4-triazole have been found to have carcinogenic properties .
Action Environment
It’s worth noting that related compounds like 3-amino-1h-1,2,4-triazole are known to be stable and moisture sensitive .
Biochemical Analysis
Biochemical Properties
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby inhibiting their activity. The inhibition of these enzymes can lead to various downstream effects, including alterations in cell signaling pathways and gene expression.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of kinases can disrupt signaling pathways that are crucial for cell proliferation and survival . Additionally, the compound’s interaction with lysine-specific demethylase 1 can lead to changes in gene expression by altering the methylation status of histones, thereby affecting chromatin structure and gene transcription . These effects can result in altered cellular metabolism and potentially lead to cell death in certain contexts.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it forms hydrogen bonds and other non-covalent interactions that inhibit enzyme activity . This inhibition can prevent the enzymes from catalyzing their respective biochemical reactions, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed that it can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain some of the parent compound’s biological activity . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its effects on metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target enzymes and other biomolecules to exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, such as the nucleus for gene expression modulation or the cytoplasm for enzyme inhibition.
Preparation Methods
The synthesis of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide can be achieved through several routes. One common method involves the reaction of aminoguanidine bicarbonate with formic acid, followed by cyclization to form the triazole ring . Another method uses aminoguanidine nitrate and acetic acid, followed by cyclization with oxalic acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds such as:
3-Amino-1,2,4-triazole: This compound also features a triazole ring with an amino group and is used as a herbicide.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound has similar structural features and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-N-methyl-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H3,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLHPQFSIEJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019126-62-5 | |
| Record name | 5-amino-N-methyl-4H-1,2,4-triazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



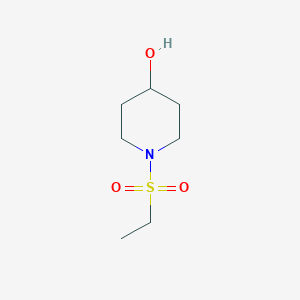
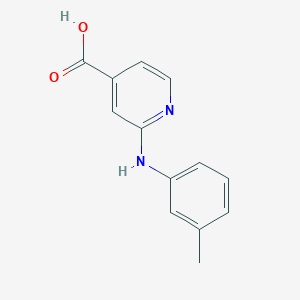

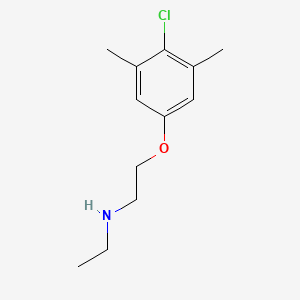
![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
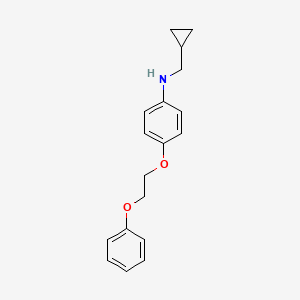
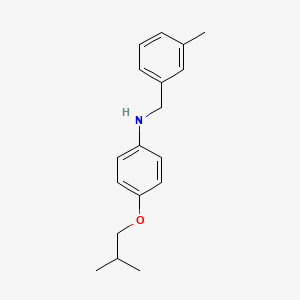

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)

